O-(N-Methylamino)propiophenone
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Overview
Description
O-(N-Methylamino)propiophenone is an organic compound with the molecular formula C10H13NO It is a derivative of propiophenone, where the phenyl ring is substituted with a methylamino group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(N-Methylamino)propiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone to yield alpha-bromopropiophenone, which is then reacted with methylamine to produce this compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. Propiophenone or bromopropiophenone is used as the starting material, and the reaction with methylamine is conducted in a controlled environment to ensure high yield and purity . The final product is usually obtained through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
O-(N-Methylamino)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
O-(N-Methylamino)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of O-(N-Methylamino)propiophenone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Mephedrone: Another synthetic cathinone, it has a similar structure but with additional substituents on the phenyl ring.
N-Methylamino-propiophenone: A direct derivative, it shares the core structure but differs in the position and type of substituents.
Uniqueness
O-(N-Methylamino)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65037-44-7 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[2-(methylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
NGNHGKZBLXYQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC |
Origin of Product |
United States |
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